

An In-depth Technical Guide to 2,5-Dichloro-3,6-dimethylpyrazine

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Compound of Interest

Compound Name: 2,5-Dichloro-3,6-dimethylpyrazine

Cat. No.: B1353505

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of **2,5-Dichloro-3,6-dimethylpyrazine**, a substituted pyrazine of interest in medicinal chemistry. This document details its synthesis, spectral properties, and potential applications, drawing from available scientific literature.

Core Concepts

2,5-Dichloro-3,6-dimethylpyrazine, with the CAS number 27023-19-4, is a halogenated heterocyclic compound.^{[1][2][3]} Its molecular structure, featuring a pyrazine ring with two chlorine atoms and two methyl groups, makes it a potential building block for the synthesis of more complex molecules with diverse biological activities. The pyrazine core is a common scaffold in medicinal chemistry, known to impart a range of pharmacological properties.^[2]

Synthesis of 2,5-Dichloro-3,6-dimethylpyrazine

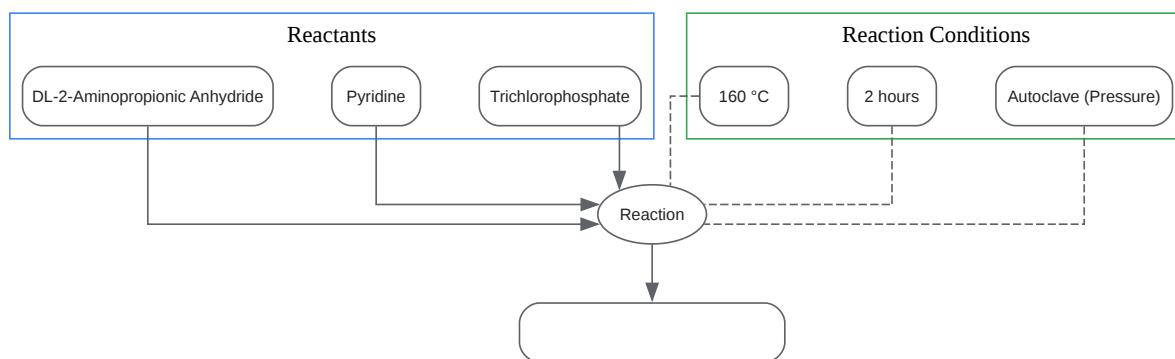
A key synthetic route to **2,5-Dichloro-3,6-dimethylpyrazine** involves the reaction of DL-2-aminopropionic anhydride with trichlorophosphate in the presence of pyridine.^[1] This reaction is typically carried out under high temperature and pressure.

Experimental Protocol: Synthesis from DL-2-Aminopropionic Anhydride^[1]

A detailed experimental protocol for the synthesis of **2,5-Dichloro-3,6-dimethylpyrazine** is described in the journal Molecules (2012, vol. 17, #4, p. 4533 - 4544). The general procedure is as follows:

- Reactants: DL-2-aminopropionic anhydride, pyridine, and trichlorophosphate are the primary reactants.
- Reaction Conditions: The reaction mixture is heated to 160°C for 2 hours.
- Apparatus: The reaction is conducted in an autoclave to handle the elevated pressure.
- Solvent: The reaction is performed neat, without a solvent.

Diagram of the Synthetic Workflow:



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Caption: Synthetic workflow for **2,5-Dichloro-3,6-dimethylpyrazine**.

Physicochemical and Spectral Data

While a comprehensive dataset for **2,5-Dichloro-3,6-dimethylpyrazine** is not readily available in the public domain, some basic properties have been identified from chemical supplier databases.

Table 1: Physicochemical Properties of **2,5-Dichloro-3,6-dimethylpyrazine**

Property	Value	Reference
CAS Number	27023-19-4	[1] [2] [3]
Molecular Formula	C ₆ H ₆ Cl ₂ N ₂	[1]
Molecular Weight	177.03 g/mol	[1]

Spectroscopic data is essential for the characterization of chemical compounds. While specific spectra for **2,5-Dichloro-3,6-dimethylpyrazine** are not widely published, data for the related compound, 2,5-dimethylpyrazine, is available and can provide a reference point for expected spectral features.

Table 2: Spectroscopic Data for 2,5-Dimethylpyrazine (for reference)

Spectroscopy	Key Features	Reference
¹ H NMR (300 MHz, CDCl ₃)	δ 8.33 (s, 2H), 2.51 (s, 6H)	[2]
¹³ C NMR (25.16 MHz, CDCl ₃)	δ 150.58, 143.50, 20.99	[2]
Mass Spectrometry (EI)	m/z 108 (M ⁺), 42	[2]

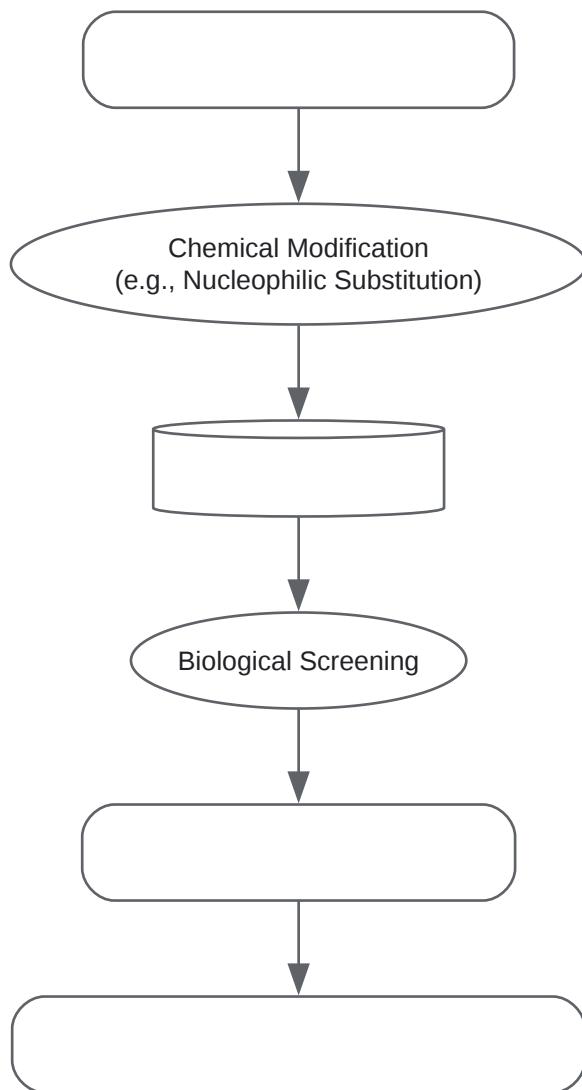
Biological Activity and Potential Applications

Currently, there is a lack of published data on the specific biological activities of **2,5-Dichloro-3,6-dimethylpyrazine**. However, the broader class of pyrazine derivatives has been extensively studied in medicinal chemistry and has shown a wide range of biological activities, including but not limited to:

- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antiviral

The presence of chlorine atoms on the pyrazine ring can significantly influence the compound's physicochemical properties, such as its lipophilicity and electronic character, which in turn can modulate its biological activity. Halogenated organic compounds are prevalent in many pharmaceuticals, and the dichloro-substitution pattern on the dimethylpyrazine scaffold presents an interesting motif for further investigation in drug discovery programs.

Logical Relationship Diagram for Potential Drug Discovery:



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Caption: Potential workflow for drug discovery using the target compound.

Conclusion and Future Directions

2,5-Dichloro-3,6-dimethylpyrazine is a readily synthesizable, yet understudied, chemical entity. The available literature provides a clear path to its synthesis, but a significant gap exists in the understanding of its chemical reactivity, spectral properties, and biological potential. Future research should focus on:

- Full Spectroscopic Characterization: Detailed NMR (¹H, ¹³C, ¹⁵N), IR, and mass spectrometry studies are needed to fully characterize the compound.
- Exploration of Chemical Reactivity: Investigating its reactivity in various chemical transformations, such as nucleophilic aromatic substitution, would expand its utility as a synthetic building block.
- Biological Screening: A comprehensive biological screening against a panel of targets (e.g., kinases, proteases, microbial strains) could uncover novel therapeutic applications.

This technical guide serves as a foundational resource for researchers interested in exploring the potential of **2,5-Dichloro-3,6-dimethylpyrazine** in their scientific endeavors. The lack of extensive data highlights an opportunity for new and impactful research in the field of medicinal chemistry.

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